molecular formula C15H19NO2 B14412671 1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- CAS No. 87594-64-7

1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl-

Cat. No.: B14412671
CAS No.: 87594-64-7
M. Wt: 245.32 g/mol
InChI Key: GBODZDQQWLZBRS-UHFFFAOYSA-N
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Description

1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl-: is an organic compound characterized by the presence of a pentenone backbone with a morpholine and phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-1-penten-3-one with morpholine in the presence of a catalyst. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

  • 1-Penten-3-one, 5-(4-morpholinyl)-1,5-diphenyl-
  • 4-Methyl-1-(4-morpholinyl)-1-penten-3-one

Comparison: 1-Penten-3-one, 5-(4-morpholinyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

87594-64-7

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

5-morpholin-4-yl-1-phenylpent-1-en-3-one

InChI

InChI=1S/C15H19NO2/c17-15(7-6-14-4-2-1-3-5-14)8-9-16-10-12-18-13-11-16/h1-7H,8-13H2

InChI Key

GBODZDQQWLZBRS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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